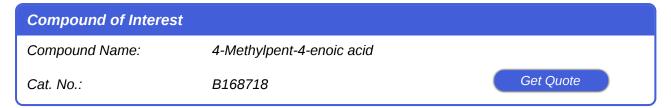


Application Notes and Protocols: 4-Methylpent-4-enoic Acid in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **4-methylpent-4-enoic acid** as a versatile starting material in organic synthesis. Key applications, including the synthesis of γ -lactones and esters, are highlighted with comprehensive methodologies and data.

Introduction

4-Methylpent-4-enoic acid ($C_6H_{10}O_2$) is an unsaturated carboxylic acid with a terminal double bond, making it a valuable building block in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, including intramolecular cyclization and esterification. These reactions lead to the formation of important structural motifs found in natural products, pharmaceuticals, and flavor and fragrance compounds.

Key Properties of 4-Methylpent-4-enoic Acid:



Property	Value
Molecular Formula	C ₆ H ₁₀ O ₂
Molecular Weight	114.14 g/mol
CAS Number	1001-75-8
Appearance	Colorless liquid
Boiling Point	Approx. 145-150 °C

Applications in Organic Synthesis

4-Methylpent-4-enoic acid serves as a precursor for various valuable organic molecules. Two primary applications are detailed below:

- Synthesis of γ-Lactones via lodolactonization: The presence of a terminal double bond and a
 carboxylic acid group in the same molecule allows for intramolecular cyclization reactions.
 lodolactonization is a powerful method to construct γ-lactone rings, which are prevalent in
 many biologically active compounds. The reaction proceeds through the formation of an
 iodonium ion intermediate, followed by an intramolecular nucleophilic attack by the
 carboxylate.
- Ester Synthesis via Fischer Esterification: The carboxylic acid moiety of 4-methylpent-4-enoic acid can be readily converted to its corresponding ester through Fischer esterification.
 This acid-catalyzed reaction with an alcohol is a fundamental transformation in organic synthesis, yielding esters that can be used as fragrances, solvents, or as intermediates for further chemical modifications.

Experimental Protocols

This protocol describes the intramolecular cyclization of **4-methylpent-4-enoic acid** to form the corresponding y-lactone, 5-(iodomethyl)-5-methyl-dihydrofuran-2-one. The procedure is adapted from a general method for iodolactonization of unsaturated carboxylic acids.[1]

Reaction Scheme:



4-Methylpent-4-enoic acid - I_2 , NaHCO₃ \longrightarrow 5-(Iodomethyl)-5-methyldihydrofuran-2-one

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Figure 1: lodolactonization of 4-methylpent-4-enoic acid.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Methylpent-4-enoic acid	114.14	1.14 g	10 mmol
Sodium bicarbonate (NaHCO₃)	84.01	2.52 g	30 mmol
lodine (I ₂)	253.81	3.81 g	15 mmol
Acetonitrile (CH₃CN)	-	50 mL	-
Water (H ₂ O)	-	50 mL	-
Diethyl ether	-	100 mL	-
Saturated aq. Na ₂ S ₂ O ₃	-	As needed	-
Saturated aq. NaCl (brine)	-	20 mL	-
Anhydrous MgSO ₄	-	-	-

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.14 g (10 mmol) of **4-methylpent-4-enoic acid** in 50 mL of acetonitrile.
- Add a solution of 2.52 g (30 mmol) of sodium bicarbonate in 50 mL of water to the flask.



- Cool the mixture to 0 °C in an ice bath.
- Slowly add 3.81 g (15 mmol) of iodine in portions over 15 minutes while stirring vigorously.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of iodine disappears.
- Wash the organic layer with saturated aqueous sodium chloride (brine) solution (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-(iodomethyl)-5-methyl-dihydrofuran-2-one.

Expected Yield and Spectroscopic Data:

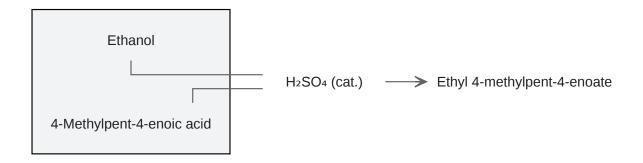
While a specific yield for this reaction is not available in the literature, similar iodolactonization reactions typically proceed in good to excellent yields (70-90%).

- ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.50-4.60 (m, 1H), 3.30-3.45 (m, 2H), 2.50-2.70 (m, 2H),
 1.45 (s, 3H).
- ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 176.5, 82.0, 35.0, 30.0, 25.0, 10.0.
- IR (neat, cm⁻¹): 1775 (C=O, lactone).

This protocol details the synthesis of ethyl 4-methylpent-4-enoate from **4-methylpent-4-enoic acid** and ethanol using sulfuric acid as a catalyst. This is a classic example of a Fischer esterification.[2][3][4][5][6][7]

Reaction Scheme:





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Figure 2: Fischer esterification of **4-methylpent-4-enoic acid**.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Methylpent-4-enoic acid	114.14	5.71 g	50 mmol
Ethanol (absolute)	46.07	50 mL	-
Sulfuric acid (conc. H ₂ SO ₄)	98.08	1 mL	-
Saturated aq. NaHCO₃	-	50 mL	-
Saturated aq. NaCl (brine)	-	20 mL	-
Anhydrous MgSO ₄	-	-	-
Diethyl ether	-	100 mL	-

Procedure:

• In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5.71 g (50 mmol) of **4-methylpent-4-enoic acid** and 50 mL of absolute ethanol.



- Carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for 4 hours.
- After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
- Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid.
- Wash the organic layer with saturated aqueous sodium chloride (brine) solution (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure ethyl 4-methylpent-4-enoate.

Quantitative Data and Spectroscopic Analysis:

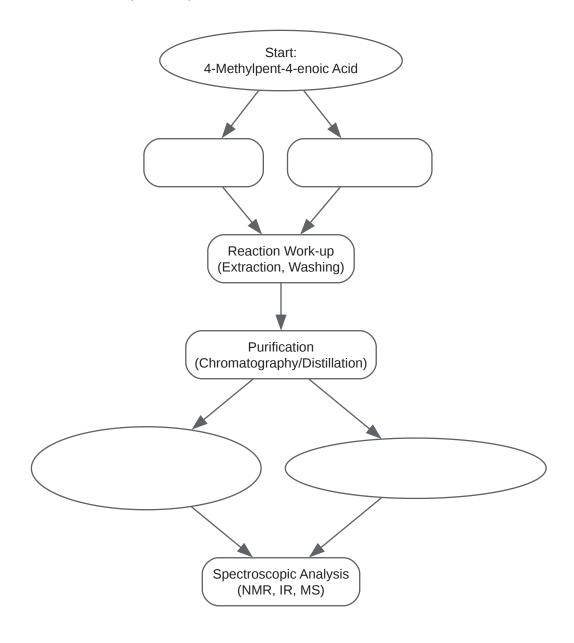
Parameter	Value	Reference
Boiling Point	85 °C / 20 mmHg	[8]
Density	0.891 g/mL at 25 °C	[8]
Refractive Index	n20/D 1.425	[8]

- ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.73 (s, 1H), 4.70 (s, 1H), 4.13 (q, J=7.1 Hz, 2H), 2.45 (t, J=7.5 Hz, 2H), 2.30 (t, J=7.5 Hz, 2H), 1.73 (s, 3H), 1.25 (t, J=7.1 Hz, 3H).[9][10]
- ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 173.2, 144.1, 110.5, 60.3, 35.9, 30.1, 22.4, 14.2.
- IR (neat, cm⁻¹): 3075, 2980, 1735 (C=O, ester), 1650, 1180, 890.
- Mass Spectrum (EI, 70 eV): m/z (%) 142 (M+, 5), 97 (30), 88 (100), 69 (40), 41 (50).[11]



Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the starting material, **4-methylpent-4-enoic acid**, to the final purified products and their characterization.



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Figure 3: General workflow for the synthesis and analysis of derivatives of **4-methylpent-4-enoic acid**.

Conclusion



4-Methylpent-4-enoic acid is a readily available and versatile starting material for the synthesis of various organic compounds. The protocols provided herein for iodolactonization and Fischer esterification demonstrate its utility in constructing valuable γ-lactone and ester motifs. These application notes serve as a practical guide for researchers in academia and industry, facilitating the use of this compound in the development of new synthetic methodologies and the synthesis of complex target molecules.

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